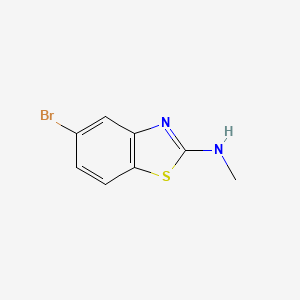

5-Bromo-N-methyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

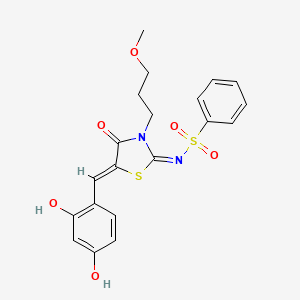

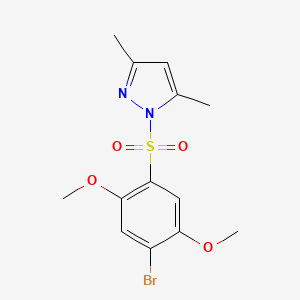

5-Bromo-N-methyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 612527-78-3. It has a molecular weight of 243.13 . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

The InChI code of 5-Bromo-N-methyl-1,3-benzothiazol-2-amine is 1S/C8H7BrN2S/c1-10-8-11-6-4-5 (9)2-3-7 (6)12-8/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are effective against various types of cancer cell lines through a multitude of mechanisms .Physical And Chemical Properties Analysis

5-Bromo-N-methyl-1,3-benzothiazol-2-amine is a powder in physical form . It has a molecular weight of 243.13 .Aplicaciones Científicas De Investigación

Pharmacology

5-Bromo-N-methyl-1,3-benzothiazol-2-amine: has been explored for its potential in pharmacology, particularly in the development of indole derivatives . These derivatives are significant due to their presence in natural products and drugs, showing properties that are vital for treating cancer, microbial infections, and various disorders .

Anti-Tubercular Agents

Recent studies have highlighted the synthesis of new benzothiazole-based anti-tubercular compounds . These compounds exhibit promising activity against Mycobacterium tuberculosis, with some derivatives showing better inhibition potency than standard drugs. The compound’s role in this context is pivotal for developing new therapeutic agents .

Organic Synthesis

In organic chemistry, 5-Bromo-N-methyl-1,3-benzothiazol-2-amine is used as a building block for synthesizing various heterocyclic compounds. Its reactivity allows for the construction of complex molecules through reactions like diazo-coupling and Knoevenagel condensation, which are fundamental in creating pharmacologically active molecules .

Medicinal Chemistry

The compound serves as an intermediate in medicinal chemistry, aiding in the synthesis of molecules with potential therapeutic effects. It’s particularly useful in the design of allosteric enhancers for receptors like the A1 adenosine receptor, which plays a role in cardiovascular function .

Drug Development

In drug development, 5-Bromo-N-methyl-1,3-benzothiazol-2-amine is valuable for its role in the synthesis of benzothiazole derivatives. These derivatives are being investigated for their antibacterial properties, with some showing comparable efficacy to established antibiotics like ciprofloxacin against certain bacterial strains .

Chemical Engineering

In chemical engineering, this compound is involved in process development and optimization. Its use in synthesizing complex molecules contributes to the advancement of chemical manufacturing processes, which is crucial for producing high-purity chemicals for various applications .

Mecanismo De Acción

Target of Action

5-Bromo-N-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative . Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Mode of Action

It is known that benzothiazole derivatives inhibit the activity of several enzymes, thereby disrupting the normal functioning of bacterial cells . For instance, by inhibiting DNA gyrase, these compounds prevent DNA replication, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-N-methyl-1,3-benzothiazol-2-amine are likely to be those involving the targets it inhibits. For example, the inhibition of DNA gyrase disrupts DNA replication, a crucial process in cell division . Similarly, the inhibition of other enzymes such as dihydroorotase and MurB disrupts the synthesis of essential components of the bacterial cell, leading to cell death .

Result of Action

The result of the action of 5-Bromo-N-methyl-1,3-benzothiazol-2-amine is the inhibition of bacterial growth. By inhibiting key enzymes in bacterial cells, this compound disrupts essential cellular processes, leading to cell death .

Safety and Hazards

The safety information for 5-Bromo-N-methyl-1,3-benzothiazol-2-amine includes GHS07 Pictograms and the Signal Word Warning. The Hazard Statements include H302, H315, H319, H335 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEIKUIELFJNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-methyl-1,3-benzothiazol-2-amine | |

CAS RN |

612527-78-3 |

Source

|

| Record name | 5-bromo-N-methyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

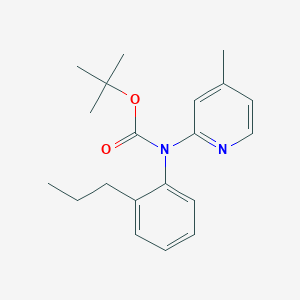

![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)

![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)

![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)